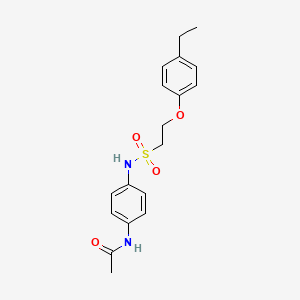

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of “N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide” was achieved in good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray diffraction (XRD) studies. The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .Scientific Research Applications

Chemoselective Synthesis

The process of chemoselectively acetylating amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases a similar chemical functionality that could be relevant for synthesizing or modifying N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide. This synthesis utilized immobilized lipase as a catalyst, highlighting the compound's potential utility in creating specific pharmaceutical intermediates through enzymatic processes (Magadum & Yadav, 2018).

Electronic and Biological Interactions

Investigations into the electronic and biological interactions of related sulfonamido compounds offer insights into how this compound might interact with biological systems or solvents. A study using DFT tools to analyze a similar compound provides a basis for understanding the electronic behavior, wave function, and potential biological properties, which could be applied to drug discovery or material science (Bharathy et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on synthesized 2-(substituted phenoxy) acetamide derivatives with potential anticancer, anti-inflammatory, and analgesic activities suggests a pathway for exploring the therapeutic applications of this compound. Such compounds have shown promise in preclinical models, indicating potential for further development into therapeutic agents (Rani et al., 2014).

Metabolic Phenotyping

The application of metabolic phenotyping to study the metabolism and hepatotoxicity of acetaminophen reveals a methodology that could be applied to this compound. This approach allows for the comprehensive analysis of metabolic responses to drug exposure, potentially identifying metabolic pathways involved in the action or toxicity of the compound (Coen, 2015).

Future Directions

The future directions for the study of “N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can disrupt the growth and proliferation of cells .

Mode of Action

This compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides .

Biochemical Pathways

The inhibition of DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides . This disruption leads to a decrease in the availability of nucleotides, thereby inhibiting DNA replication and cell growth .

Result of Action

The result of this compound’s action is the inhibition of cell growth and proliferation . This is achieved by disrupting the synthesis of nucleotides, which are essential for DNA replication . The compound has shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .

Properties

IUPAC Name |

N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJIGGCETHCWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)

![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2701010.png)

![Tert-butyl (3aS,5S,6aR)-5-amino-3a-methyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2701012.png)

![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)

![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)

![1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2701025.png)